(3,4-Dimethylphenyl)(furan-2-yl)methanone

Vue d'ensemble

Description

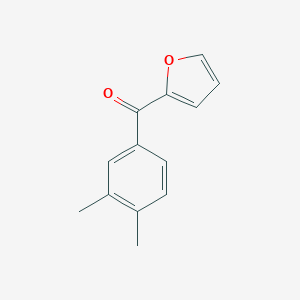

(3,4-Dimethylphenyl)(furan-2-yl)methanone is an organic compound that features a furan ring and a dimethylphenyl group connected through a methanone bridge

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylphenyl)(furan-2-yl)methanone typically involves the reaction of 3,4-dimethylbenzoyl chloride with furan-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(3,4-Dimethylphenyl)(furan-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a methanol group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in acetic acid for bromination of the furan ring.

Major Products Formed

Oxidation: Formation of (3,4-dimethylphenyl)(furan-2-yl)carboxylic acid.

Reduction: Formation of (3,4-dimethylphenyl)(furan-2-yl)methanol.

Substitution: Formation of brominated derivatives of this compound.

Applications De Recherche Scientifique

Medicinal Chemistry

- Anticancer Activity : Studies have indicated that compounds similar to (3,4-Dimethylphenyl)(furan-2-yl)methanone exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Properties : Research has demonstrated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

- Anti-inflammatory Effects : The compound is being investigated for its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Biological Studies

- Enzyme Inhibition : this compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, studies have highlighted its inhibitory effects on acetylcholinesterase, which is crucial for neurotransmitter regulation .

- Protein-Ligand Interactions : The compound is utilized in studies focusing on protein-ligand interactions, providing insights into binding affinities and mechanisms of action that are critical for drug design .

Industrial Applications

- Dyes and Pigments : The unique structure of this compound makes it suitable for use in the synthesis of dyes and pigments due to its stability and color properties.

- Agrochemicals : Its derivatives are being explored as potential agrochemical agents, contributing to the development of environmentally friendly pesticides and herbicides that target specific biological pathways in pests without harming beneficial organisms.

Case Study 1: Anticancer Research

A study conducted on various furan derivatives including this compound revealed promising results in inhibiting the growth of breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspases, highlighting the compound's potential as a lead in anticancer drug development.

Case Study 2: Antimicrobial Efficacy

In a comprehensive screening of several compounds against bacterial strains, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to existing antibiotics.

Mécanisme D'action

The mechanism of action of (3,4-Dimethylphenyl)(furan-2-yl)methanone involves its interaction with specific molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for anticancer therapy.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3,4-Dimethoxyphenyl)(furan-2-yl)methanone

- (3,4-Dimethylphenyl)(thiophen-2-yl)methanone

- (3,4-Dimethylphenyl)(pyridin-2-yl)methanone

Uniqueness

(3,4-Dimethylphenyl)(furan-2-yl)methanone is unique due to the presence of both a furan ring and a dimethylphenyl group, which impart distinct electronic and steric properties

Activité Biologique

(3,4-Dimethylphenyl)(furan-2-yl)methanone, also known as a furan derivative, has garnered attention in recent years for its diverse biological activities. This compound is structurally characterized by the presence of both a dimethylphenyl group and a furan moiety, which contribute to its pharmacological properties. This article explores various aspects of its biological activity, including antibacterial, antifungal, anticancer effects, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a furan ring that is known for its reactivity and ability to participate in various biochemical interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against several pathogenic bacteria. It has shown significant efficacy against Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values for this compound against these bacteria were reported to be as low as 64 µg/mL, indicating potent antibacterial activity .

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal properties. It has been tested against various fungal strains with promising results. For example, it exhibited inhibition against common pathogenic fungi such as Candida albicans and Aspergillus niger, further supporting its potential use in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have indicated that this compound can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : It causes cell cycle arrest in the G2/M phase.

- Induction of Apoptosis : The compound activates caspases and promotes mitochondrial dysfunction leading to programmed cell death.

- Inhibition of Tumor Growth : In vivo studies have shown that it can inhibit tumor growth in xenograft models .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial cells, leading to cell damage and death.

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and apoptosis, enhancing its therapeutic effects .

Case Studies

Several case studies have documented the efficacy of this compound:

- Study on Antibacterial Activity : A study conducted by Nivrutti et al. (2024) evaluated the antibacterial effects against E. coli and S. aureus, demonstrating significant inhibition at low concentrations .

- Anticancer Efficacy : Research published in MDPI highlighted the compound's ability to inhibit proliferation in breast cancer cell lines through apoptosis induction .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(3,4-dimethylphenyl)-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-5-6-11(8-10(9)2)13(14)12-4-3-7-15-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOTZZJPIQTQII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355547 | |

| Record name | (3,4-dimethylphenyl)(furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15817-47-7 | |

| Record name | (3,4-dimethylphenyl)(furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.